1,4-Diphenyl-5H-benzo[7]annulene
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Overview
Description
1,4-Diphenyl-5H-benzo7annulene is a chemical compound belonging to the class of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds This compound is characterized by its unique structure, which includes a benzene ring fused to a seven-membered ring with two phenyl groups attached at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenyl-5H-benzo7annulene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired annulene structure. The reaction conditions often include the use of palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for 1,4-Diphenyl-5H-benzo7annulene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-5H-benzo7annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced annulene derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced annulene derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1,4-Diphenyl-5H-benzo7annulene has several scientific research applications, including:
Chemistry: Used as a model compound to study the properties of annulenes and their reactivity.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific aromatic interactions.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,4-Diphenyl-5H-benzo7annulene involves its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. These interactions can influence the compound’s binding to proteins, nucleic acids, or other biomolecules, affecting their function. The specific pathways involved depend on the context of its application, such as drug design or material science.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Diphenyl-5H-benzo7annulene : Similar structure but with phenyl groups at different positions.
- 1,4-Diphenyl-6H-benzo7annulene : Similar structure with a different hydrogenation state.
- 1,4-Diphenyl-5H-benzo8annulene : Similar structure with an additional carbon in the ring.
Uniqueness
1,4-Diphenyl-5H-benzo7annulene is unique due to its specific arrangement of phenyl groups and the seven-membered ring structure. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61779-48-4 |
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Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1,4-diphenyl-9H-benzo[7]annulene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)20-16-17-21(19-12-6-2-7-13-19)23-15-9-3-8-14-22(20)23/h1-14,16-17H,15H2 |
InChI Key |
LGFUSSLHVHNGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CC2=C(C=CC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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